molecular formula C15H15NO B8699544 6-(Quinolin-3-YL)hex-5-YN-1-OL CAS No. 88940-61-8

6-(Quinolin-3-YL)hex-5-YN-1-OL

Cat. No. B8699544
CAS RN: 88940-61-8
M. Wt: 225.28 g/mol
InChI Key: CNCHCMOANXTVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04551460

Procedure details

6-(3-Quinolinyl)-5-hexyn-1-ol was prepared in the manner described above in Example 105 starting with 15.0 g of 3-bromoquinoline, 8.5 g of 5-hexyn-1-ol, 1.05 g of bis(triphenylphosphine)palladium dichloride and 0.10 g of cuprous iodide in 115 ml of dichloromethane and 28.5 ml of triethylamine. The crude product was chromatographed on a preparative high pressure liquid chromatograph eluting with 2.5% methanol-dichloromethane to give 14.4 g (89%) of 6-(3-quinolinyl)-5-hexyn-1-ol as a colorless oil. A portion was purified further on a silica thick layer plate eluting with 10% methanol-dichloromethane and solidified on drying, mp 47°-48° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Four
Quantity
28.5 mL
Type
solvent
Reaction Step Five
Quantity
1.05 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH2:12]([OH:18])[CH2:13][CH2:14][CH2:15][C:16]#[CH:17]>ClCCl.C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:2]([C:17]#[C:16][CH2:15][CH2:14][CH2:13][CH2:12][OH:18])[CH:3]=1 |^1:31,50|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
C(CCCC#C)O
Step Three
Name
cuprous iodide
Quantity
0.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
115 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
28.5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
1.05 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
6-(3-Quinolinyl)-5-hexyn-1-ol was prepared in the manner
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on a preparative high pressure liquid chromatograph
WASH
Type
WASH
Details
eluting with 2.5% methanol-dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C#CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.